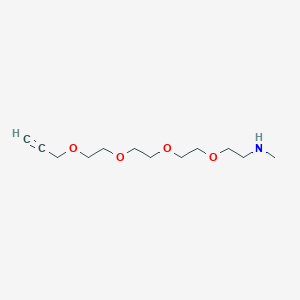

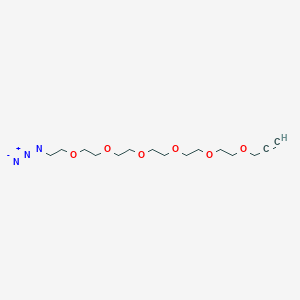

![molecular formula C19H13F5N6 B610330 5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine CAS No. 1610964-64-1](/img/structure/B610330.png)

5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine

Descripción general

Descripción

Unesbulina, también conocida como PTC596, es una nueva molécula pequeña que ha captado una atención significativa en el campo de la terapéutica contra el cáncer. Es un compuesto biodisponible por vía oral que se une a la tubulina, una proteína esencial para la división celular, inhibiendo así la formación de microtúbulos. Esta acción conduce al arresto de las células en la fase G2/M del ciclo celular, provocando finalmente la muerte celular. La unesbulina es única porque no es un sustrato para el transportador de glicoproteína p, lo que le permite administrarse por vía oral y dirigirse eficazmente tanto a tumores sólidos como a cánceres hematológicos .

Análisis Bioquímico

Biochemical Properties

PTC596 plays a significant role in biochemical reactions by binding to the colchicine site of tubulin, a protein that forms microtubules . Microtubules are essential for cell shape, motility, and chromosome segregation during cell division. By binding to tubulin, PTC596 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . PTC596 also interacts with the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, leading to its downregulation . This interaction results in the hyperphosphorylation of BMI1 and a reduction in H2A ubiquitination levels .

Cellular Effects

PTC596 has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase, leading to apoptosis . This effect is observed in multiple cancer cell lines, including those resistant to other treatments . PTC596 also influences cell signaling pathways by downregulating BMI1, which is involved in the regulation of gene expression and cellular metabolism . Additionally, PTC596 has been shown to inhibit the proliferation of cancer stem cells .

Molecular Mechanism

The molecular mechanism of PTC596 involves its binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . PTC596 also downregulates BMI1 by inducing its hyperphosphorylation, which reduces H2A ubiquitination levels and affects gene expression . Furthermore, PTC596 inhibits the activity of the anaphase-promoting complex/cyclosome (APC/C) and its co-activator CDC20, leading to the persistent activation of CDK1 and CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PTC596 change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that PTC596 can induce sustained cell cycle arrest and apoptosis in cancer cells . Additionally, PTC596 has demonstrated efficacy in in vivo models, where it inhibits tumor growth and improves survival rates . The stability and long-term effects of PTC596 make it a promising candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of PTC596 vary with different dosages in animal models. At lower doses, PTC596 effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, PTC596 can cause adverse effects such as neutropenia and thrombocytopenia . These toxic effects are dose-dependent and reversible upon discontinuation of the treatment . The optimal dosage of PTC596 is currently being investigated in clinical trials to balance efficacy and safety .

Metabolic Pathways

PTC596 is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate microtubule dynamics and cell cycle progression . PTC596 also affects metabolic flux by downregulating BMI1, which influences the expression of genes involved in cellular metabolism . The compound’s impact on metabolic pathways contributes to its anticancer activity and ability to induce apoptosis in cancer cells .

Transport and Distribution

PTC596 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to target brain tumors . PTC596 also interacts with transporters and binding proteins that facilitate its localization and accumulation in cancer cells . The distribution of PTC596 within tissues is crucial for its therapeutic efficacy and ability to reach target sites.

Subcellular Localization

PTC596 localizes to specific subcellular compartments, including the cytoplasm and nucleus . In the cytoplasm, PTC596 binds to tubulin and disrupts microtubule dynamics . In the nucleus, PTC596 affects gene expression by downregulating BMI1 and reducing H2A ubiquitination levels . The subcellular localization of PTC596 is essential for its activity and ability to induce cell cycle arrest and apoptosis in cancer cells.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de unesbulina implica múltiples pasos, comenzando con la preparación de intermedios clave. El paso inicial normalmente implica la formación de una estructura central a través de una serie de reacciones de condensación y ciclación. Los pasos subsiguientes incluyen modificaciones de grupos funcionales para introducir sustituyentes específicos que mejoran la bioactividad y las propiedades farmacocinéticas del compuesto. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de unesbulina sigue una ruta de síntesis similar, pero se amplía para acomodar grandes lotes. Esto implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Pueden emplearse técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la reproducibilidad. Las medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, son cruciales para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La unesbulina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula de unesbulina, alterando potencialmente su bioactividad.

Reducción: Las reacciones de reducción pueden utilizarse para convertir grupos funcionales específicos en sus formas reducidas correspondientes, lo que puede afectar la farmacocinética del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, son comunes en la síntesis y modificación de la unesbulina.

Reactivos y Condiciones Comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Disolventes: Dimetilsulfóxido (DMSO), acetonitrilo, metanol.

Catalizadores: Paladio sobre carbono, óxido de platino.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos implicados. Por ejemplo, la oxidación de un grupo alcohol en la unesbulina podría producir una cetona o un aldehído, mientras que la reducción de un grupo nitro podría producir una amina.

Aplicaciones Científicas De Investigación

La unesbulina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como compuesto modelo para estudiar los agentes que se unen a la tubulina y sus efectos en la dinámica de los microtúbulos.

Biología: Se investiga su función en la regulación del ciclo celular y la apoptosis, proporcionando información sobre los procesos celulares.

Medicina: Se ha desarrollado principalmente como agente anticancerígeno, con ensayos clínicos en curso para diversos cánceres, incluido el cáncer de ovario, el leiomiosarcoma y los gliomas

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.

Mecanismo De Acción

La unesbulina ejerce sus efectos uniéndose al sitio de unión a la colchicina en la tubulina, inhibiendo así la polimerización de los microtúbulos. Esta inhibición interrumpe la formación del huso mitótico, esencial para la segregación de los cromosomas durante la división celular. Como resultado, las células se detienen en la fase G2/M, lo que lleva a la apoptosis. La unesbulina también regula a la baja MCL-1, una proteína que promueve la supervivencia celular, e induce la apoptosis mitocondrial independiente de p53 .

Comparación Con Compuestos Similares

La unesbulina se compara con otros agentes que se unen a la tubulina, como:

Colchicina: Al igual que la unesbulina, la colchicina se une a la tubulina, pero se utiliza principalmente para tratar la gota y la fiebre mediterránea familiar.

Paclitaxel: Otro agente que se une a la tubulina que se utiliza en la terapia del cáncer, pero estabiliza los microtúbulos en lugar de inhibir su formación.

Vincristina: Se utiliza en la quimioterapia, se une a la tubulina e inhibe la formación de microtúbulos, pero tiene diferentes propiedades farmacocinéticas y efectos secundarios.

La singularidad de la unesbulina radica en su biodisponibilidad oral y su capacidad para evadir la resistencia a los fármacos mediada por la glicoproteína p, lo que la convierte en un candidato prometedor para la terapia del cáncer .

Propiedades

IUPAC Name |

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWOOPCEXYVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610964-64-1 | |

| Record name | Unesbulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNESBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of PTC596?

A1: PTC596 is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]

Q2: What are the downstream effects of PTC596 treatment on cancer cells?

A2: PTC596's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:

- Apoptosis Induction: PTC596 induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]

- Downregulation of MCL1: PTC596 treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]

- Sensitization to Ionizing Radiation: In DIPG cells, PTC596 sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining PTC596 with radiotherapy.

Q3: Does PTC596 affect the tumor microenvironment?

A3: Studies in lung cancer models suggest that PTC596 treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []

Q4: What is the preclinical evidence supporting the use of PTC596 in cancer treatment?

A4: Extensive preclinical data support the potential of PTC596 as an anticancer agent:

- In vitro efficacy: PTC596 demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]

- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that PTC596 can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]

- Synergistic effects: PTC596 exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.

Q5: What clinical trials have been conducted with PTC596?

A5: PTC596 has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored PTC596 in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]

Q6: What are the main findings from the completed Phase 1 clinical trial of PTC596 as a single agent?

A6: The Phase 1 trial evaluating PTC596 as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []

Q7: What is the current status of PTC596 clinical development?

A7: Information on the current status of PTC596's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.

Q8: What are the known resistance mechanisms associated with PTC596?

A8: Research on resistance mechanisms to PTC596 is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of PTC596's anti-myeloma activity. []

Q9: Are there any biomarkers that can predict response to PTC596?

A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to PTC596-based combination therapies:

- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of PTC596 and the MCL1 inhibitor S63845. []

- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of PTC596 and the MEK inhibitor trametinib. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.